molecular formula C23H24N2O4S B3539617 2-ethoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

2-ethoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B3539617
M. Wt: 424.5 g/mol
InChI Key: FXAGELXMLXJQFO-UHFFFAOYSA-N
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Description

2-ethoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is an organic compound with a complex structure, featuring both ethoxy and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzamide Core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide core.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonamides.

Scientific Research Applications

2-ethoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-ethoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-[4-(propionylamino)phenyl]benzamide
  • N-(2,3,4,5,6-pentafluoro-benzyl)-4-sulfamoyl-benzamide

Uniqueness

2-ethoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

2-ethoxy-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-2-29-22-11-7-6-10-21(22)23(26)25-19-12-14-20(15-13-19)30(27,28)24-17-16-18-8-4-3-5-9-18/h3-15,24H,2,16-17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAGELXMLXJQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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